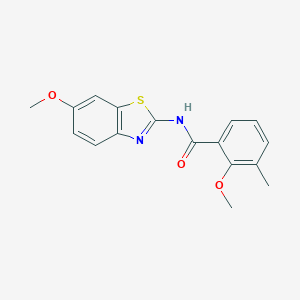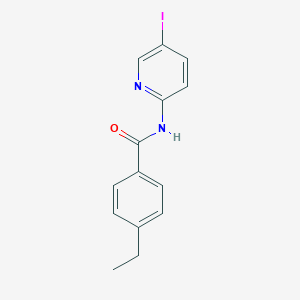![molecular formula C23H22N4O2 B277842 N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B277842.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide, also known as BPN or BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN14770 is a potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain.
Wirkmechanismus
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a selective inhibitor of PDE4D, an enzyme that plays a key role in regulating the levels of cAMP in the brain. By inhibiting PDE4D, N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The PKA signaling pathway is involved in a wide range of cellular processes, including synaptic plasticity, neurogenesis, and inflammation.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to have a wide range of biochemical and physiological effects in the brain. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to increase the levels of cAMP and activate the PKA signaling pathway, which leads to the activation of various downstream targets. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has several advantages for lab experiments. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a small molecule drug that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of cognitive disorders. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to have a good safety profile in animal studies. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has some limitations for lab experiments. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a potent inhibitor of PDE4D, which is involved in a wide range of cellular processes. This makes it difficult to determine the specific effects of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 on cognitive function.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770. One direction is to further investigate the mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 and its downstream targets. Another direction is to conduct clinical trials to determine the efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, future research could focus on developing more potent and selective inhibitors of PDE4D that have fewer off-target effects.
Synthesemethoden
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 was synthesized using a multi-step process that involved the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with nicotinoyl chloride. The resulting product was purified using column chromatography and characterized using various spectroscopic techniques. The synthesis method was optimized to provide a high yield of pure N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving cognitive function. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to enhance synaptic plasticity, increase neurogenesis, and reduce neuroinflammation in the brain. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to improve memory and learning in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide |
|---|---|
Molekularformel |
C23H22N4O2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c28-22(19-7-4-12-24-17-19)25-20-8-10-21(11-9-20)26-13-15-27(16-14-26)23(29)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,25,28) |
InChI-Schlüssel |
UVDNNQFOHZEGIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B277760.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-fluorobenzamide](/img/structure/B277761.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B277764.png)
![2-methoxy-3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277765.png)
![5-bromo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B277766.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B277768.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B277769.png)
![2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B277773.png)
![2-fluoro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277776.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B277777.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B277779.png)
![5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B277780.png)

